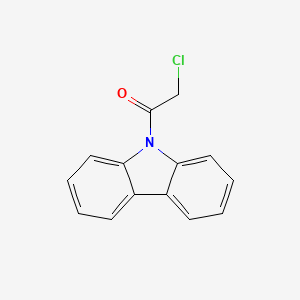

9-(chloroacetyl)-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-carbazol-9-yl-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZUEICMEHKRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365277 | |

| Record name | 9-(chloroacetyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38002-61-8 | |

| Record name | 9-(chloroacetyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38002-61-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9-(chloroacetyl)-9H-carbazole synthesis from carbazole and chloroacetyl chloride

An In-depth Technical Guide to the Synthesis of 9-(chloroacetyl)-9H-carbazole

This document provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in the development of various functional materials and pharmacologically active compounds. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering detailed procedural insights, mechanistic explanations, and critical safety information.

Introduction: The Significance of this compound

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science due to their unique photophysical and biological properties. The carbazole scaffold, a tricyclic aromatic heterocycle, is a prevalent structural motif in numerous natural products and synthetic compounds exhibiting a wide range of bioactivities.[1][2][3] The introduction of a chloroacetyl group at the 9-position of the carbazole nucleus yields this compound, a versatile building block. The reactive chloroacetyl moiety serves as a handle for further molecular elaboration, enabling the synthesis of a diverse library of carbazole-based compounds.[1]

This guide will focus on the direct acylation of carbazole with chloroacetyl chloride, a common and efficient method for the preparation of the title compound. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss methods for purification and characterization, and address crucial safety considerations.

Reaction Mechanism: An Electrophilic Substitution at the Nitrogen Atom

The synthesis of this compound from carbazole and chloroacetyl chloride proceeds via a nucleophilic acyl substitution reaction. In this reaction, the nitrogen atom of the carbazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

The lone pair of electrons on the nitrogen atom of the carbazole initiates the attack on the carbonyl carbon of chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion as a leaving group, forming the N-acylated product, this compound, and hydrochloric acid as a byproduct.

It is important to distinguish this N-acylation from a Friedel-Crafts acylation, which would involve the substitution on the aromatic rings of the carbazole.[4][5][6] Friedel-Crafts reactions typically require a Lewis acid catalyst, such as aluminum chloride, to activate the acylating agent and facilitate electrophilic aromatic substitution.[4][7] In the synthesis of this compound, the reaction occurs directly at the more nucleophilic nitrogen atom, often without the need for a strong Lewis acid, especially when conducted in a suitable solvent that can facilitate the reaction. Some procedures, however, may employ a weak base to neutralize the HCl byproduct.

Diagrammatic Representation of the Reaction Mechanism

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound. This protocol has been adapted from established literature procedures and is designed to be reproducible.

Materials and Equipment:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Carbazole | 86-74-8 | 167.21 | 7.0 g (0.04 mol) |

| Chloroacetyl Chloride | 79-04-9 | 112.94 | 4.9 g (0.04 mol) |

| Acetone | 67-64-1 | 58.08 | 60 mL |

| Ethanol | 64-17-5 | 46.07 | For recrystallization |

| Round-bottom flask (100 mL) | - | - | 1 |

| Reflux condenser | - | - | 1 |

| Heating mantle/water bath | - | - | 1 |

| Magnetic stirrer and stir bar | - | - | 1 |

| Buchner funnel and filter paper | - | - | 1 |

| Beakers and graduated cylinders | - | - | Various |

| Thin Layer Chromatography (TLC) plate | - | - | As needed |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.0 g (0.04 mol) of carbazole in 60 mL of acetone.

-

Addition of Reagent: To this solution, carefully add 4.9 g (0.04 mol) of chloroacetyl chloride. Caution: Chloroacetyl chloride is highly corrosive and lachrymatory. This step should be performed in a well-ventilated fume hood.[8][9][10][11][12]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a water bath or heating mantle. Maintain the reflux for 8 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC is a mixture of benzene and chloroform (9:1 v/v). The disappearance of the carbazole spot and the appearance of a new product spot indicate the progression of the reaction.

-

Work-up: After the reaction is complete (as indicated by TLC), remove the solvent by rotary evaporation.

-

Purification: Wash the resulting solid residue with water to remove any unreacted starting materials and byproducts.

-

Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound.

-

Drying and Yield Calculation: Dry the purified crystals in a vacuum oven. Weigh the final product and calculate the percentage yield. A typical yield for this reaction is around 75%.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Melting Point: The melting point of the purified product should be determined and compared with the literature value. The reported melting point for this compound is in the range of 235-238°C. A sharp melting point close to the literature value is indicative of high purity.

-

Thin Layer Chromatography (TLC): As mentioned in the protocol, TLC is a quick and effective method to monitor the reaction and assess the purity of the product. The Rf value of the product in a benzene:chloroform (9:1 v/v) solvent system is reported to be 0.76.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The IR spectrum of the product should show a characteristic strong absorption band for the carbonyl (C=O) group of the acetyl moiety, typically in the region of 1680-1700 cm⁻¹.[13] The disappearance of the N-H stretching vibration from the carbazole starting material (around 3400 cm⁻¹) is also a key indicator of successful N-acylation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide detailed structural information. The aromatic protons of the carbazole ring will appear in the downfield region (typically δ 7.0-8.5 ppm). A key signal to look for is a singlet corresponding to the two protons of the chloroacetyl methylene (-CH₂Cl) group.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 165-175 ppm, in addition to the signals for the aromatic carbons of the carbazole ring and the methylene carbon of the chloroacetyl group.

-

-

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis due to the hazardous nature of the reagents involved.

-

Chloroacetyl Chloride: This reagent is highly toxic, corrosive, and a potent lachrymator.[8][9][10][11][12] It reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[8][10][11]

-

Handling: Always handle chloroacetyl chloride in a certified chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[8][10][12]

-

Storage: Store chloroacetyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as alcohols, bases, and amines.[10][12]

-

Spills: In case of a spill, neutralize with a suitable absorbent material like sodium bicarbonate. Do not use water to clean up spills.[9][12]

-

-

Carbazole: While less hazardous than chloroacetyl chloride, carbazole is a skin and eye irritant. Standard laboratory safety practices, including wearing gloves and safety glasses, should be followed.

-

Solvents: Acetone and ethanol are flammable. Ensure that the reaction is carried out away from open flames and ignition sources.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction | - Extend the reflux time and monitor by TLC until the starting material is consumed.- Ensure the reagents are of high purity and anhydrous. |

| Loss of product during work-up | - Be careful during the washing and recrystallization steps to minimize product loss. | |

| Impure Product | Presence of starting material | - Ensure the reaction goes to completion.- Perform a second recrystallization. |

| Formation of side products | - Control the reaction temperature carefully.- Purify the product using column chromatography if recrystallization is insufficient. | |

| Reaction does not start | Inactive reagents | - Use fresh, high-purity carbazole and chloroacetyl chloride. |

| Incorrect solvent | - Ensure acetone is used as the solvent as specified in the protocol. |

Conclusion

The synthesis of this compound via direct N-acylation of carbazole with chloroacetyl chloride is a robust and efficient method for producing this valuable synthetic intermediate. By understanding the reaction mechanism, adhering to the detailed experimental protocol, and prioritizing safety, researchers can reliably synthesize this compound for a wide range of applications in drug discovery and materials science. The characterization techniques outlined in this guide provide a framework for ensuring the identity and purity of the final product, which is critical for its subsequent use in multi-step syntheses.

References

- Kumar, A., et al. (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives.

- Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research.

- Synthesis of some novel Carbazole derivatives and evaluation of their antimicrobial activity. (2025).

- Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.

- NOAA. (n.d.). chloroacetyl chloride. CAMEO Chemicals.

- Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS.

- SAFETY DATA SHEET. (2025).

- ChemTrack.org. (n.d.). Safety Guideline.

- Alaraji, S. M., et al. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement No.4), 983-993.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health.

- Reddy, et al. Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry.

- Friedel-Crafts Acylation. Organic Chemistry Portal.

- Professor Dave Explains. (2018). Friedel-Crafts Acylation [Video]. YouTube.

- Çapan, İ. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications.

Sources

- 1. ijper.org [ijper.org]

- 2. researchgate.net [researchgate.net]

- 3. ACG Publications - Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition [acgpubs.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 8. lobachemie.com [lobachemie.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. kscl.co.in [kscl.co.in]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemtrack.org [chemtrack.org]

- 13. asianpubs.org [asianpubs.org]

Spectroscopic Characterization of 9-(chloroacetyl)-9H-carbazole: An In-depth Technical Guide

Introduction

9-(chloroacetyl)-9H-carbazole is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. The presence of the reactive chloroacetyl group attached to the nitrogen atom of the carbazole nucleus makes it a valuable precursor for the synthesis of a wide array of derivatives with potential biological activities and unique photophysical properties. A thorough understanding of its molecular structure is paramount for its effective utilization in drug design and the development of novel organic materials. This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the definitive characterization of this compound, offering insights into the principles of each method, detailed experimental protocols, and an in-depth analysis of the spectral data.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound, presented in Figure 1, consists of a planar carbazole ring system, which is an aromatic heterocyclic compound with two benzene rings fused to a central nitrogen-containing five-membered ring. The nitrogen atom (at position 9) is acylated with a chloroacetyl group. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint that can be elucidated using a combination of analytical techniques.

Figure 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signals that may overlap with analyte peaks.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | d | 2H | H-4, H-5 |

| ~7.6 - 7.4 | m | 4H | H-1, H-8, H-2, H-7 |

| ~7.3 - 7.2 | t | 2H | H-3, H-6 |

| ~5.0 - 4.8 | s | 2H | -CH₂-Cl |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the carbazole ring and the methylene protons of the chloroacetyl group.

-

Aromatic Region (δ 7.0-8.5 ppm): The protons on the carbazole ring system will appear in this region. Due to the C₂ symmetry of the unsubstituted carbazole ring, there are four sets of chemically equivalent protons. The protons at positions 4 and 5 (H-4, H-5) are typically the most deshielded due to their proximity to the electron-withdrawing acetyl group and the anisotropic effect of the adjacent benzene ring, appearing as a doublet. The protons at positions 1 and 8 (H-1, H-8) and 2, 3, 6, and 7 will appear as complex multiplets.

-

Aliphatic Region (δ 4.0-5.5 ppm): The two protons of the methylene group (-CH₂-) adjacent to the carbonyl group and the chlorine atom are expected to appear as a sharp singlet in the downfield region. The electron-withdrawing nature of both the carbonyl group and the chlorine atom significantly deshields these protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 160 | C=O |

| ~140 - 138 | C-4a, C-4b |

| ~128 - 125 | C-1, C-8 |

| ~124 - 122 | C-4, C-5 |

| ~121 - 119 | C-2, C-7 |

| ~115 - 110 | C-3, C-6 |

| ~45 - 40 | -CH₂-Cl |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons of the carbazole moiety, and the aliphatic methylene carbon.

-

Carbonyl Carbon: The carbon of the carbonyl group (C=O) will appear as a singlet in the highly deshielded region of the spectrum (δ 160-170 ppm).

-

Aromatic Carbons: The carbazole ring system will give rise to six distinct signals for the twelve aromatic carbons due to the molecule's symmetry. The quaternary carbons (C-4a, C-4b, C-9a, C-9b) will have different chemical shifts from the protonated carbons.

-

Aliphatic Carbon: The methylene carbon (-CH₂-Cl) will appear as a singlet in the aliphatic region (δ 40-50 ppm), shifted downfield due to the attachment of the electronegative chlorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet-pressing die and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

FT-IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~1700 - 1680 | C=O stretch | Amide (ketone) |

| ~1600 - 1450 | C=C stretch | Aromatic ring |

| ~1370 - 1350 | C-N stretch | Amide |

| ~800 - 700 | C-Cl stretch | Alkyl halide |

| ~750 | C-H bend | Aromatic (ortho-disubstituted) |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups.

-

C=O Stretching: A strong absorption band in the region of 1700-1680 cm⁻¹ is a definitive indicator of the carbonyl group of the chloroacetyl moiety.

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic carbazole ring.

-

Aromatic C=C Stretching: Several sharp bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-N Stretching: A band in the 1370-1350 cm⁻¹ region can be attributed to the stretching vibration of the C-N bond of the amide linkage.

-

C-Cl Stretching: The presence of the chlorine atom is confirmed by a stretching vibration band in the fingerprint region, typically between 800 and 700 cm⁻¹.

-

Aromatic C-H Bending: A strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene rings of the carbazole nucleus.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The carbazole ring system, with its extended π-conjugation, is expected to show characteristic absorption bands in the UV region.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as the reference. Scan the wavelength range from approximately 200 to 400 nm.

UV-Vis Data Summary

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Ethanol | ~235, ~258, ~293, ~325, ~338 | (Not explicitly found in search results) | π → π* |

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the carbazole chromophore. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the conjugated aromatic system. The attachment of the chloroacetyl group to the nitrogen atom may cause a slight shift in the absorption maxima compared to unsubstituted carbazole, but the overall spectral profile should be similar. The fine vibrational structure often observed in the spectra of carbazoles is a hallmark of their rigid, planar structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectrometry Data Summary

-

Molecular Formula: C₁₄H₁₀ClNO

-

Molecular Weight: 243.69 g/mol

-

Expected [M]⁺• (for EI-MS) or [M+H]⁺ (for ESI-MS): m/z ≈ 243 and 245 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)

Interpretation of the Mass Spectrum

The mass spectrum will provide the molecular weight of this compound. A key feature will be the presence of an isotopic pattern for the molecular ion peak due to the chlorine atom (³⁵Cl and ³⁷Cl). The fragmentation pattern can provide valuable structural information. Common fragmentation pathways may include:

-

Loss of the chloroacetyl group: Cleavage of the N-C bond can lead to the formation of a carbazole radical cation at m/z 167.

-

Loss of a chlorine radical: This would result in a fragment at m/z 208.

-

Loss of a chloromethyl radical: Cleavage of the bond between the carbonyl carbon and the methylene carbon would lead to a fragment corresponding to the carbazolyl-carbonyl cation.

Fragmentation Workflow

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Conclusion

The comprehensive spectroscopic characterization of this compound using a combination of ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry provides unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the overall electronic nature of the molecule. The detailed protocols and interpretation of the spectral data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this important chemical intermediate.

References

-

Feist, P. L. (2003). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education, 80(11), 1285. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Khan Academy. (2014). UV-Vis spectroscopy. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

-

Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Introduction: The Role of 9-(chloroacetyl)-9H-carbazole in Synthesis

An In-Depth Technical Guide to the Spectroscopic Characterization of 9-(chloroacetyl)-9H-carbazole using ¹H and ¹³C NMR

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key synthetic intermediate, grounded in the principles of NMR spectroscopy and supported by field-proven insights.

This compound is a crucial building block in synthetic organic chemistry. The carbazole moiety is a prominent scaffold in many pharmacologically active compounds, and the chloroacetyl group provides a reactive handle for further molecular elaboration.[1][2] Accurate structural verification of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. NMR spectroscopy stands as the most powerful and definitive method for the non-destructive structural analysis of such organic molecules in solution. This guide explains the characteristic NMR signatures of this compound, providing a reliable reference for its identification and purity assessment.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered according to IUPAC conventions for the carbazole ring system. This systematic numbering is essential for unambiguously assigning specific NMR signals to their corresponding nuclei within the molecule.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is characterized by signals from the aromatic protons of the carbazole core and the methylene protons of the chloroacetyl group.

Expected Proton Chemical Shifts (δ) in CDCl₃:

| Proton Assignment | Multiplicity | Integration | Approx. Chemical Shift (ppm) | Rationale |

| H-1, H-8 | Doublet (d) | 2H | ~8.1-8.3 | These protons are deshielded due to their proximity to the electronegative nitrogen and the anisotropic effect of the adjacent benzene ring. |

| H-4, H-5 | Doublet (d) | 2H | ~7.8-8.0 | Deshielded by the ring current and adjacent to the electron-withdrawing N-acyl group. |

| H-2, H-7 | Triplet (t) | 2H | ~7.4-7.6 | Typical aromatic region, showing coupling to two neighboring protons. |

| H-3, H-6 | Triplet (t) | 2H | ~7.3-7.5 | Least deshielded of the aromatic protons, coupled to two neighbors. |

| H-11 (CH₂) | Singlet (s) | 2H | ~5.0-5.2 | Strongly deshielded by both the adjacent carbonyl group (C=O) and the electronegative chlorine atom. |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The aromatic region may present as complex multiplets due to overlapping signals.[3][4]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment and hybridization state.

Expected Carbon Chemical Shifts (δ) in CDCl₃:

| Carbon Assignment | Approx. Chemical Shift (ppm) | Rationale |

| C=O (C-10) | ~165-168 | Typical chemical shift for an amide/acyl carbonyl carbon, deshielded by the electronegative oxygen atom.[5] |

| C-4a, C-4b | ~138-140 | Quaternary carbons fused to the nitrogen atom and the benzene rings. Their chemical shift is influenced by the N-acylation. |

| C-8a, C-9a | ~126-128 | Quaternary carbons at the fusion of the two benzene rings. |

| C-1, C-8 | ~124-126 | Aromatic CH carbons adjacent to the nitrogen-bearing quaternary carbons. |

| C-4, C-5 | ~120-122 | Aromatic CH carbons adjacent to the ring fusion. |

| C-2, C-7 | ~120-122 | Aromatic CH carbons. |

| C-3, C-6 | ~110-115 | Aromatic CH carbons ortho and para to the nitrogen atom, typically appearing at a higher field compared to other aromatic carbons in carbazoles.[6][7] |

| CH₂Cl (C-11) | ~45-48 | Aliphatic carbon significantly deshielded by the attached chlorine atom. |

Experimental Protocol: NMR Data Acquisition

This section outlines a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

- Accurately weigh approximately 10-15 mg of the this compound sample.

- Transfer the solid into a clean, dry NMR tube.

- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

- Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.

2. Instrument Setup and Calibration:

- Use a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.[8]

- Tune and match the probe for both ¹H and ¹³C frequencies.

- Shim the magnetic field on the sample to achieve optimal homogeneity, using the deuterium lock signal from CDCl₃.

3. ¹H NMR Spectrum Acquisition:

- Pulse Sequence: Standard single-pulse sequence.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-2 seconds.

- Number of Scans: 8-16 scans.

- Spectral Width: 0-16 ppm.

- Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

4. ¹³C NMR Spectrum Acquisition:

- Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 512-2048 scans, depending on sample concentration and desired signal-to-noise ratio.

- Spectral Width: 0-220 ppm.

- Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

5. Data Processing:

- Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

- Perform a Fourier transform.

- Phase correct the spectrum manually.

- Perform baseline correction.

- Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The structural confirmation of this compound is reliably achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The proton spectrum is distinguished by a singlet for the chloroacetyl methylene group around 5.1 ppm and a series of multiplets in the aromatic region between 7.3 and 8.3 ppm. The carbon spectrum is characterized by the carbonyl signal near 166 ppm, the methylene signal around 46 ppm, and a set of eight distinct aromatic signals. This guide provides a robust framework for the acquisition and interpretation of this data, ensuring high confidence in the structural integrity of this valuable synthetic intermediate.

References

- Vertex AI Search. (n.d.).

- Indian Journal of Pharmaceutical Education and Research. (n.d.). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Retrieved January 17, 2026.

- Katritzky, A. R., Rewcastle, G. W., De Miguel, L. M. V., & Wang, Z. (1988). ¹³C NMR chemical shift assignments for some carbazole derivatives. Magnetic Resonance in Chemistry, 26(4), 347–350.

- ResearchGate. (n.d.). A study of Substituent Effect on ¹H and ¹³C nmr Spectra of N- and C-Substituted Carbazoles. Retrieved January 17, 2026.

- ResearchGate. (n.d.). Synthesis of some novel Carbazole derivatives and evaluation of their antimicrobial activity. Retrieved January 17, 2026.

- Sharma, D., Kumar, N., & Pathak, D. (2014). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Journal of the Serbian Chemical Society, 79(2), 125–132.

- The Royal Society of Chemistry. (n.d.).

- Reddy, et al. (n.d.).

- Scribd. (n.d.). Approximate ¹H and ¹³C NMR Shifts. Retrieved January 17, 2026.

- Energy Chemical Co. (n.d.). Experimental section Materials 9H-carbazole, cholesterol chloroformate, Et3N and Na2SO4 were purchased from Energy Chemical Co. Retrieved January 17, 2026.

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 17, 2026, from [Link]

- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. Retrieved January 17, 2026.

- Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

Sources

Physical and chemical properties of 9-(chloroacetyl)-9H-carbazole

An In-depth Technical Guide to 9-(chloroacetyl)-9H-carbazole: Properties, Synthesis, and Applications

Authored by: Senior Application Scientist, Gemini Division

Abstract: This technical guide provides a comprehensive examination of this compound, a pivotal intermediate in synthetic organic chemistry. The document is structured to serve researchers, scientists, and professionals in drug development by elucidating the compound's core physical and chemical properties, providing a detailed and validated synthesis protocol, and exploring its significant applications as a precursor to a wide range of biologically active molecules. Emphasis is placed on the causality behind experimental procedures and the integration of authoritative data to ensure scientific integrity and practical utility.

Introduction and Strategic Importance

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle renowned for its presence in numerous natural alkaloids and synthetically developed therapeutic agents. The strategic importance of this compound lies in its bifunctional nature. The carbazole nucleus serves as a rigid, planar scaffold known to intercalate with DNA and interact with various biological receptors, while the N-chloroacetyl group provides a highly reactive electrophilic site. This combination makes it an exceptionally versatile building block for constructing more complex molecular architectures.

The chloroacetyl moiety is an excellent leaving group, rendering the adjacent carbonyl carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, enabling the facile introduction of diverse functional groups and the synthesis of extensive libraries of N-substituted carbazole derivatives. These derivatives are actively investigated for a multitude of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This guide offers an in-depth exploration of this key intermediate to empower researchers in leveraging its full synthetic potential.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to reproducible scientific research. The following section details the key identifiers and structural representation of this compound.

Key Identifiers

| Identifier | Value | Source |

| Primary Name | This compound | - |

| Synonym | 1-(9H-carbazol-9-yl)-2-chloroethanone | [1][4][5] |

| CAS Number | 38002-61-8 | [4] |

| Molecular Formula | C₁₄H₁₀ClNO | [4][6] |

| Molecular Weight | 243.69 g/mol | [4][6] |

| IUPAC Name | 1-(9H-carbazol-9-yl)-2-chloroethanone | [4] |

| InChI | InChI=1S/C14H10ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2 | [4] |

| InChI Key | NIZUEICMEHKRKX-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CCl | [4] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physical and Spectroscopic Properties

The bulk properties and analytical signatures of a compound are critical for its identification, purification, and use in subsequent reactions.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to beige solid/powder. | [7] |

| Melting Point | 235-238 °C | |

| Solubility | Soluble in acetone; recrystallized from ethanol. Insoluble in water. | [7] |

Spectroscopic Data Interpretation

While a complete dataset for the title compound is not consolidated in a single source, analysis of its synthesis and the characterization of its derivatives allows for a reliable prediction of its key spectral features.

-

Fourier-Transform Infrared (FT-IR): The FT-IR spectrum is expected to show a strong, characteristic absorption band for the ketone carbonyl (C=O) stretching vibration, typically around 1690-1900 cm⁻¹. Another key peak would be the C-Cl stretching vibration, which is generally observed in the 700-800 cm⁻¹ region. Aromatic C-H and C=C stretching bands from the carbazole ring would also be present.

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum would be distinguished by two main sets of signals. The eight aromatic protons of the carbazole scaffold would appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). A key diagnostic signal would be a singlet corresponding to the two methylene protons (-CH₂-) of the chloroacetyl group, expected to appear around δ 2.6-4.5 ppm.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 243.69 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ peaks in an approximate 3:1 ratio) would provide definitive confirmation of the structure.

Synthesis and Mechanistic Insight

The most direct and widely reported method for preparing this compound is the N-acylation of carbazole with chloroacetyl chloride. This reaction is efficient and proceeds with high yield.

Experimental Protocol: N-Acylation of Carbazole

Principle: This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the carbazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the N-acylated product. The use of a solvent like acetone and heat (reflux) facilitates the reaction by ensuring solubility and providing the necessary activation energy.

Materials:

-

9H-Carbazole

-

Chloroacetyl chloride

-

Acetone (anhydrous)

-

Ethanol (for recrystallization)

-

Deionized water

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9H-carbazole (1.0 eq) in anhydrous acetone (approx. 8-10 mL per gram of carbazole).

-

Reagent Addition: While stirring, carefully add chloroacetyl chloride (1.0 eq) to the carbazole solution. [Causality: Stoichiometric control is crucial to prevent side reactions and maximize yield. The reaction is typically exothermic and may require controlled addition.]

-

Reflux: Heat the reaction mixture to reflux using a water bath or heating mantle and maintain for approximately 8 hours.

-

Reaction Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Benzene:Chloroform 9:1 v/v). The disappearance of the carbazole spot and the appearance of a new, higher Rf product spot indicates completion. [Causality: TLC is a rapid and effective technique to ensure the reaction has gone to completion, preventing premature work-up and loss of yield.]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone solvent under reduced pressure using a rotary evaporator.

-

Purification (Initial): To the resulting solid, add deionized water and stir vigorously to form a slurry. Filter the solid using a Büchner funnel and wash thoroughly with water. [Causality: This step removes any water-soluble impurities and unreacted chloroacetyl chloride, which hydrolyzes in water.]

-

Purification (Final): Recrystallize the crude solid product from hot ethanol to obtain pure this compound as a crystalline solid. [Causality: Recrystallization is a powerful purification technique that separates the desired compound from insoluble impurities and those that remain in the ethanol mother liquor upon cooling.]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound is primarily driven by the reactivity of the C-Cl bond, which readily undergoes nucleophilic substitution. This allows it to serve as a central hub for the generation of diverse molecular scaffolds.

Core Reactivity

The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, hydrazines, thiols). This predictable reactivity is the foundation for its use as a key intermediate.

Applications in Drug Development and Materials Science

-

Precursor for Antimicrobial Agents: A primary application involves its reaction with hydrazine hydrate to form N⁹-(hydrazinoacetyl)-carbazole. This hydrazide intermediate can then be condensed with various aldehydes to produce Schiff bases and other heterocyclic systems, many of which have been screened for potent antimicrobial and antifungal activities.[1]

-

Synthesis of Anti-inflammatory Compounds: The derivatives synthesized from this intermediate have been evaluated for anti-inflammatory properties, demonstrating the value of the carbazole scaffold in this therapeutic area.

-

Development of Antioxidants: By coupling this compound with aminophenols, researchers have synthesized novel carbazole analogues that act as effective free radical scavengers, which are crucial for combating oxidative stress-related diseases.[2]

-

Foundation for Anticancer Agents: The broader class of N-substituted carbazoles, for which this compound is a key starting material, has shown promise in the development of new antitumor agents.[3]

Role as a Synthetic Intermediate

Caption: Central role as a precursor to bioactive carbazole derivatives.

Safety, Handling, and Storage

Proper handling and storage are paramount when working with any reactive chemical intermediate. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

This compound is considered hazardous and requires careful handling.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA regulations or European Standard EN166.[5][9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[5][9]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[8]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage and Incompatibilities

-

Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture ingress.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8]

Conclusion

This compound is a high-value synthetic intermediate whose physical and chemical properties make it an ideal starting point for the development of novel, biologically active compounds. Its straightforward synthesis via N-acylation and the predictable reactivity of its chloroacetyl group provide a reliable platform for extensive molecular exploration. By understanding its properties, synthesis, and safe handling procedures as outlined in this guide, researchers in drug discovery and materials science can effectively utilize this versatile molecule to advance their scientific objectives.

References

-

Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). International Journal of Health and Allied Sciences. [Link]

-

Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]

-

This compound | C14H10ClNO | CID 1812039. (n.d.). PubChem. [Link]

-

Material Safety Data Sheet - Carbazole. (n.d.). Acros Organics. [Link]

-

Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (2001). Molecules. [Link]

-

Synthesis of some novel Carbazole derivatives and evaluation of their antimicrobial activity. (2022). ResearchGate. [Link]

-

Synthesis and evaluation of novel carbazole derivatives as free radical scavengers. (2012). Bulgarian Chemical Communications. [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2015). Molecules. [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. aksci.com [aksci.com]

- 6. This compound | C14H10ClNO | CID 1812039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. uprm.edu [uprm.edu]

- 10. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Solubility of 9-(chloroacetyl)-9H-carbazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Solubility

9-(chloroacetyl)-9H-carbazole is a key intermediate in the synthesis of various biologically active carbazole derivatives. Its utility in drug discovery and materials science necessitates a thorough understanding of its physical properties, paramount among which is solubility. The solubility of a compound dictates the choice of solvents for chemical reactions, dictates the feasibility of purification techniques like recrystallization, and is a cornerstone of formulation science for ensuring bioavailability. This guide serves as a practical resource for scientists to predict, determine, and apply the solubility characteristics of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the foundation for predicting solubility.[1][2] This rule states that substances with similar polarities are more likely to be soluble in one another.[3][4] The solubility of this compound is therefore dependent on the interplay between its molecular structure and the properties of the solvent.

Molecular Structure Analysis of this compound

-

Core Structure: The molecule is built on a large, rigid, and predominantly non-polar tricyclic carbazole ring system. This aromatic system contributes to significant London dispersion forces.

-

Polar Moieties: The presence of a carbonyl group (C=O) in the chloroacetyl substituent and the nitrogen atom within the carbazole ring introduce polarity. The electronegative oxygen and chlorine atoms create dipole moments.

-

Overall Polarity: Despite the polar groups, the large non-polar surface area of the carbazole core suggests that the molecule will have limited solubility in highly polar solvents like water and will favor solvents of intermediate to low polarity. The molecular formula is C14H10ClNO and the molecular weight is 243.69 g/mol .[5]

Classification of Common Organic Solvents

To systematically evaluate solubility, organic solvents can be categorized based on their polarity:

| Solvent Class | Examples | Interaction Potential with this compound |

| Non-Polar | Hexane, Toluene, Cyclohexane | Expected to be good solvents due to the large non-polar carbazole ring. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Expected to be effective solvents. The dipole-dipole interactions between the solvent and the polar groups of the solute can facilitate dissolution.[4] Acetone is mentioned as a solvent in its synthesis. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Solubility is expected to be limited, particularly in water. While the polar groups can interact with the solvent, the large hydrophobic carbazole moiety will hinder solvation.[4] Ethanol is noted as a recrystallization solvent, implying moderate solubility in hot ethanol and lower solubility in cold ethanol. |

Experimental Determination of Solubility

Given the lack of published data, experimental determination is essential. The following section provides a robust, step-by-step protocol for determining the solubility of this compound.

Isothermal Equilibrium Method (Shake-Flask)

This widely accepted method involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.[6]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a prolonged period (a minimum of 24 hours is recommended to ensure equilibrium is reached).[6]

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has fully settled. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant liquid. It is critical to avoid aspirating any solid particles. A syringe fitted with a fine filter (e.g., 0.22 µm PTFE) is recommended.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant sampled

Data Presentation

The obtained solubility data should be tabulated for clear comparison.

| Solvent | Solvent Class | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dichloromethane | Polar Aprotic | 25 | [Insert experimental data] | [Calculate from mg/mL] |

| Acetone | Polar Aprotic | 25 | [Insert experimental data] | [Calculate from mg/mL] |

| Toluene | Non-Polar | 25 | [Insert experimental data] | [Calculate from mg/mL] |

| Ethyl Acetate | Polar Aprotic | 25 | [Insert experimental data] | [Calculate from mg/mL] |

| Ethanol | Polar Protic | 25 | [Insert experimental data] | [Calculate from mg/mL] |

| Hexane | Non-Polar | 25 | [Insert experimental data] | [Calculate from mg/mL] |

| Water | Polar Protic | 25 | [Insert experimental data] | [Calculate from mg/mL] |

Visualizing the Process

Diagrams can clarify the theoretical and practical aspects of solubility determination.

Caption: Predicted solubility based on molecular interactions.

Caption: Workflow for the Isothermal Equilibrium Method.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental methodology, researchers can generate reliable solubility data. This information is invaluable for optimizing reaction conditions, developing efficient purification strategies, and designing effective formulations for this important chemical intermediate.

References

- Vertex AI Search. (2023). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent ?.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Khan Academy. (n.d.). Solubility of organic compounds (video).

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- International Union of Pure and Applied Chemistry. (n.d.).

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Sigma-Aldrich. (n.d.). This compound | 38002-61-8.

- IUPAC. (2010).

- CymitQuimica. (n.d.). This compound.

- IUPAC. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations (IUPAC technical report). Pure and Applied Chemistry.

- Kumar, A., et al. (n.d.).

- NIST. (2006).

- ResearchGate. (2025). (PDF)

- The Royal Society of Chemistry. (n.d.).

- PubMed Central. (2023). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery.

- MDPI. (n.d.).

- ResearchGate. (2020). (PDF)

- Google Patents. (n.d.).

- PubChem. (n.d.). 2-chloro-9H-carbazole | C12H8ClN | CID 2752388.

Sources

- 1. youtube.com [youtube.com]

- 2. Khan Academy [khanacademy.org]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 3D-FC127615 - 9-chloroacetyl-9h-carbazole | CymitQuimica [cymitquimica.com]

- 6. m.youtube.com [m.youtube.com]

The Versatile Virtuoso: A Technical Guide to 9-(chloroacetyl)-9H-carbazole in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the carbazole nucleus stands as a "privileged scaffold"—a core structure consistently found in a multitude of biologically active and electronically significant molecules.[1] Its rigid, planar, and electron-rich nature provides an ideal foundation for the construction of complex molecular architectures. This guide focuses on a particularly valuable and reactive derivative: 9-(chloroacetyl)-9H-carbazole . The introduction of the chloroacetyl group at the 9-position transforms the stable carbazole into a versatile building block, primed for a host of synthetic transformations. The electrophilic carbonyl carbon and the adjacent carbon bearing a labile chlorine atom offer two key points for nucleophilic attack and subsequent cyclization, paving the way for the synthesis of a diverse array of fused and appended heterocyclic systems. This guide serves as an in-depth exploration of the synthesis, reactivity, and application of this compound, providing both theoretical understanding and practical, field-proven protocols for its effective utilization in the laboratory.

The Core Building Block: Synthesis and Characterization of this compound

The journey into the rich chemistry of this compound begins with its efficient synthesis and a thorough understanding of its physicochemical properties.

Synthesis: A Facile N-Acylation

The most common and straightforward method for the preparation of this compound is the N-acylation of carbazole with chloroacetyl chloride. This reaction is typically performed in an aprotic solvent, such as acetone, in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: General scheme for the synthesis of this compound.

Mechanism of N-Acylation:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the carbazole ring, acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the N-acylated product. The presence of a base is crucial to deprotonate the carbazole nitrogen, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.

Detailed Experimental Protocol:

-

Materials: 9H-Carbazole, Chloroacetyl chloride, Acetone (anhydrous), Sodium carbonate (or other suitable base).

-

Procedure:

-

To a solution of carbazole (1.0 eq) in anhydrous acetone, add sodium carbonate (1.2 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 8-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude solid is washed with water and recrystallized from ethanol to afford pure this compound.

-

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Base | Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Carbazole | Chloroacetyl chloride | Acetone | - | 8 | 75 | 235-238 |

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction monitoring, and product characterization.

| Property | Value |

| Molecular Formula | C₁₄H₁₀ClNO |

| Molecular Weight | 243.69 g/mol |

| Appearance | Off-white to beige solid |

| Melting Point | 235-238 °C |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by the signals of the aromatic protons of the carbazole ring and a singlet corresponding to the methylene protons of the chloroacetyl group.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the carbazole moiety, the carbonyl carbon, and the methylene carbon.

-

IR Spectroscopy: Key vibrational bands include the C=O stretching of the amide group (typically around 1690-1710 cm⁻¹), C-N stretching, and aromatic C-H stretching. A band corresponding to the C-Cl stretch is also expected.[2]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As a reactive acylating agent and an alkylating agent, it is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Precursor Safety:

-

Carbazole: Suspected of causing cancer. Causes skin, eye, and respiratory irritation.[1][3]

-

Chloroacetyl chloride: Causes severe skin burns and eye damage. It is corrosive to the respiratory tract and reacts violently with water.[4]

Reactivity and Synthetic Applications: Building Heterocyclic Architectures

The synthetic utility of this compound lies in its dual reactivity. The electrophilic carbonyl group and the carbon atom bearing the chlorine both serve as handles for the introduction of various functionalities and subsequent cyclization to form a diverse range of heterocyclic systems.

The Hydrazide Intermediate: A Gateway to Diverse Heterocycles

A common and highly effective strategy involves the initial reaction of this compound with hydrazine hydrate. This nucleophilic substitution reaction replaces the chlorine atom to form 2-(9H-carbazol-9-yl)acetohydrazide, a stable and versatile intermediate.[2][3][5]

Reaction Workflow:

Caption: Synthetic pathways originating from the versatile 2-(9H-carbazol-9-yl)acetohydrazide intermediate.

Detailed Experimental Protocol for 2-(9H-carbazol-9-yl)acetohydrazide:

-

Materials: this compound, Hydrazine hydrate, Ethanol, Dioxane.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of ethanol and dioxane (e.g., 9:1 v/v).[2]

-

Add hydrazine hydrate (1.0-1.2 eq) to the solution.

-

Reflux the reaction mixture for 10-12 hours, monitoring by TLC.[2]

-

Cool the reaction mixture, and the precipitated solid is collected by filtration.

-

Wash the solid with water and recrystallize from ethanol to obtain pure 2-(9H-carbazol-9-yl)acetohydrazide.[2]

-

Quantitative Data:

| Starting Material | Reagent | Solvent | Time (h) | Yield (%) | Melting Point (°C) | Reference |

| This compound | Hydrazine hydrate | Ethanol/Dioxane | 10 | 56 | 248-250 | [2] |

Synthesis of Thiazole Derivatives

The α-halo ketone functionality of this compound makes it an ideal substrate for the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[6] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.

Reaction Scheme (Hantzsch Thiazole Synthesis):

Caption: General scheme for the Hantzsch synthesis of carbazole-thiazole conjugates.

Mechanism of Hantzsch Thiazole Synthesis:

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide/thiourea on the carbon bearing the chlorine atom in this compound, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring. The reaction conditions, such as solvent and temperature, can be optimized to improve yields.[7]

Detailed Experimental Protocol for Carbazole-Thiazole Synthesis:

-

Materials: this compound, Thiourea (or a substituted thioamide), Ethanol.

-

Procedure:

-

A mixture of this compound (1.0 eq) and thiourea (1.1 eq) in ethanol is refluxed for 4-6 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and recrystallized from a suitable solvent to yield the pure carbazole-thiazole derivative.

-

Synthesis of Oxazole and Triazole Derivatives

The chloroacetyl group is also a precursor for the synthesis of other important five-membered heterocycles like oxazoles and triazoles.

-

Oxazole Synthesis: While less common, oxazoles can be synthesized from this compound by reacting it with an amide under conditions that promote cyclization.

-

Triazole Synthesis: The synthesis of carbazole-triazole conjugates often proceeds through an azide intermediate. The chloroacetyl group can be converted to an azidoacetyl group by reaction with sodium azide. The resulting azide can then undergo a [3+2] cycloaddition reaction (a "click" reaction) with an alkyne to form the 1,2,3-triazole ring.[8]

Bioactivity and Structure-Activity Relationships (SAR): Field-Proven Insights

Derivatives synthesized from this compound have shown a wide range of biological activities, making this building block particularly attractive for drug discovery programs.

Antimicrobial and Antifungal Activity

A significant number of carbazole derivatives, including those synthesized from this compound, exhibit potent antimicrobial and antifungal properties.[5] For instance, carbazole-tethered thiazolidinones have been synthesized and shown to have good activity against various bacterial and fungal strains.[5]

Structure-Activity Relationship Insights:

-

The nature and position of substituents on the carbazole ring and the appended heterocyclic moiety can significantly influence the antimicrobial potency.

-

The introduction of electron-withdrawing or lipophilic groups can, in some cases, enhance the biological activity.

Anticancer Activity

The carbazole scaffold is present in several anticancer agents, and derivatives of this compound have been explored for their potential as novel anticancer drugs. For example, certain carbazole-based compounds have been shown to exhibit selective cytotoxicity against cancer cell lines compared to normal cells.[9]

Structure-Activity Relationship Insights:

-

The planarity of the carbazole ring system is often crucial for intercalation with DNA, a mechanism of action for some anticancer drugs.

-

The nature of the heterocyclic ring attached to the carbazole nucleus can modulate the compound's ability to interact with specific biological targets, such as kinases or other enzymes involved in cell proliferation.

Conclusion: A Building Block of Enduring Value

This compound has firmly established itself as a valuable and versatile building block in the synthesis of complex heterocyclic compounds. Its straightforward preparation, coupled with the dual reactivity of the chloroacetyl group, provides synthetic chemists with a powerful tool for accessing a wide array of molecular architectures. The demonstrated biological activities of the resulting carbazole derivatives, particularly in the areas of antimicrobial and anticancer research, underscore the continued importance of this compound in drug discovery and development. The protocols and insights provided in this guide aim to equip researchers with the knowledge to effectively harness the synthetic potential of this compound in their pursuit of novel and impactful molecules.

References

- de la Mare, P. B. D., & Wilson, M. A. (1973). The Kinetics and Mechanisms of Aromatic Halogen Substitution. Part XXXI. The Reaction Pathway involved in the Chlorination of N-Acetylcarbazole. Journal of the Chemical Society, Perkin Transactions 2, (11), 1579-1582.

-

Akrami, H., Mirjalili, B. F., Khoobi, M., Moradi, A., Nadri, H., Emami, S., Foroumadi, A., Vosooghi, M., & Shafiee, A. (2015). 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors. Archiv der Pharmazie, 348(5), 376–383. [Link]

- Kumar, A., et al. (2020). Synthesis and evaluation of biological activity of some novel carbazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 59-72.

-

Patel, R. P., et al. (2023). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research, 57(2s), s399-s404. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

-

Fatima, A., et al. (2017). New carbazole linked 1,2,3-triazoles as highly potent non-sugar α-glucosidase inhibitors. Bioorganic Chemistry, 74, 145-154. [Link]

-

Kumar, A., et al. (2020). Synthesis and evaluation of biological activity of some novel carbazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 59-72. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. uprm.edu [uprm.edu]

- 4. fishersci.com [fishersci.com]

- 5. ijper.org [ijper.org]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. New carbazole linked 1,2,3-triazoles as highly potent non-sugar α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 9-(Chloroacetyl)-9H-carbazole (CAS 38002-61-8): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-(Chloroacetyl)-9H-carbazole (CAS 38002-61-8), a key synthetic intermediate in the development of novel therapeutic agents. The document elucidates the physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its utility as a scaffold for generating diverse libraries of carbazole derivatives. We will explore the significant anticancer and antimicrobial potential of these derivatives, supported by quantitative biological data and mechanistic insights. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering both foundational knowledge and practical methodologies for the utilization of this versatile chemical entity.

Introduction: The Carbazole Moiety in Medicinal Chemistry

The carbazole nucleus, a tricyclic aromatic system, is a privileged scaffold in medicinal chemistry, found in a variety of naturally occurring alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Carbazole derivatives have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5] The planar and electron-rich nature of the carbazole ring system allows for effective intercalation with DNA and interaction with various biological targets.[1]

This compound serves as a pivotal starting material for the synthesis of a vast array of N-substituted carbazole derivatives. The presence of the highly reactive chloroacetyl group provides a convenient handle for introducing diverse functional groups through nucleophilic substitution reactions, enabling the exploration of a wide chemical space and the optimization of pharmacological properties.

Physicochemical Properties of this compound

While this compound is primarily utilized as a reactive intermediate, a summary of its known and predicted physicochemical properties is essential for its handling and use in synthesis.

| Property | Value | Reference |

| CAS Number | 38002-61-8 | |

| Molecular Formula | C₁₄H₁₀ClNO | |

| Molecular Weight | 243.69 g/mol | |

| Melting Point | 220-222 °C | |

| Boiling Point (Predicted) | 347.7 ± 34.0 °C | |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | |

| Appearance | Solid |

Spectroscopic Data:

Synthesis and Reactivity

The synthesis of this compound is a straightforward and efficient process, typically achieved through the N-acylation of carbazole with chloroacetyl chloride.

General Synthesis Protocol

A general and scalable protocol for the synthesis of this compound is as follows:

Materials:

-

Carbazole

-

Chloroacetyl chloride

-

Acetone (or another suitable aprotic solvent)

-

Water

Procedure:

-

Dissolve carbazole in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add chloroacetyl chloride to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with water to remove any unreacted starting materials and byproducts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Reactivity of the Chloroacetyl Group